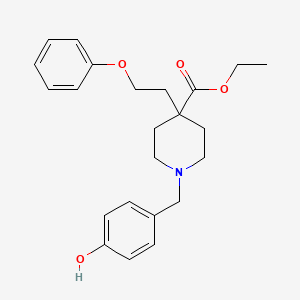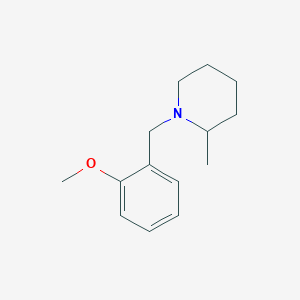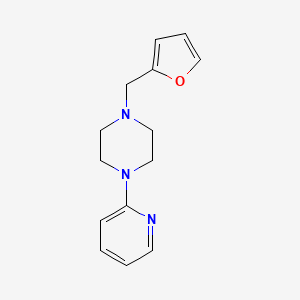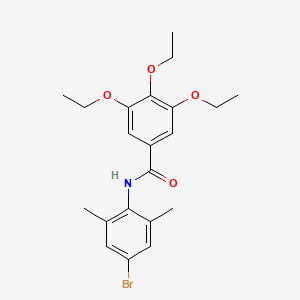
ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylates. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The purpose of
作用機序
The mechanism of action of ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the modulation of various signaling pathways and biochemical processes in the body. This compound has been found to modulate the activity of various neurotransmitters such as dopamine and serotonin, leading to its potential use in the treatment of neurological disorders. It has also been found to inhibit the activity of various enzymes such as tyrosinase, leading to its potential use in the development of skin whitening agents.
Biochemical and Physiological Effects:
Ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to exhibit significant biochemical and physiological effects in the body. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory disorders. It has also been found to exhibit potential anti-cancer activity by inducing apoptosis in cancer cells. In addition, this compound has been found to modulate the activity of various neurotransmitters and receptors, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments include its high purity, good yield, and well-established synthesis method. This compound has also been extensively studied for its potential applications in various fields of scientific research, making it a well-characterized compound. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
将来の方向性
The future directions for research on ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate include its potential use in the development of novel drugs for the treatment of various diseases such as cancer, neurological disorders, and inflammatory disorders. Further studies are needed to establish the safety and efficacy of this compound in humans, as well as to identify potential drug targets and mechanisms of action. In addition, future research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods to improve yield and purity.
合成法
The synthesis method of ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction between 4-hydroxybenzaldehyde, 2-phenoxyethanol, and piperidinecarboxylic acid in the presence of ethyl chloroformate. The reaction takes place under reflux conditions using a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield and high purity after purification using column chromatography.
科学的研究の応用
Ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. It has also been found to exhibit potential anti-cancer activity by inducing apoptosis in cancer cells. In the field of pharmacology, this compound has been shown to modulate the activity of various neurotransmitters and receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In the field of biochemistry, this compound has been found to inhibit the activity of various enzymes such as tyrosinase, making it a potential candidate for the development of skin whitening agents.
特性
IUPAC Name |
ethyl 1-[(4-hydroxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-2-27-22(26)23(14-17-28-21-6-4-3-5-7-21)12-15-24(16-13-23)18-19-8-10-20(25)11-9-19/h3-11,25H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAGBISXZVERBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)

![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B4972074.png)
![ethyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B4972081.png)
![4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4972086.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)


![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
